molecular formula C9H16N2O3 B7987023 ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid

((R)-3-Acetylamino-piperidin-1-yl)-acetic acid

Cat. No.: B7987023
M. Wt: 200.23 g/mol
InChI Key: JSWLTEZNXOVLAY-MRVPVSSYSA-N
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Description

((R)-3-Acetylamino-piperidin-1-yl)-acetic acid (CAS: 1354018-80-6) is a chiral piperidine derivative characterized by an acetylamino group at the 3-position and a carboxylic acid moiety attached via a methylene bridge to the piperidine nitrogen. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry and organic synthesis. Its stereochemistry (R-configuration) and functional groups make it a valuable intermediate for designing pharmaceuticals, particularly in modulating receptor binding or pharmacokinetic properties .

Properties

IUPAC Name

2-[(3R)-3-acetamidopiperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7(12)10-8-3-2-4-11(5-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWLTEZNXOVLAY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation with Ethyl Bromoacetate

  • Conditions : (R)-3-Acetamidopiperidine (1 equiv), ethyl bromoacetate (1.2 equiv), and Cs₂CO₃ (2 equiv) in DMF are stirred at 80°C for 12 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with water, and concentrated. The crude product is purified via silica gel chromatography (hexanes:ethyl acetate = 70:30).

  • Yield : 78–85%.

Hydrolysis of the Ethyl Ester

  • Conditions : The ethyl ester intermediate (1 equiv) is refluxed with 6 M HCl (5 equiv) in water for 6 hours.

  • Workup : The solution is cooled, neutralized with NaOH (aq), and extracted with DCM. The organic layer is dried and concentrated to yield ((R)-3-acetylamino-piperidin-1-yl)-acetic acid.

  • Yield : 90–95%.

Alternative Route: Microwave-Assisted Condensation

A modified method employs microwave irradiation to accelerate the alkylation step:

  • Conditions : (R)-3-Acetamidopiperidine (1 equiv), chloroacetic acid (1.1 equiv), and K₂CO₃ (2 equiv) in PEG-400 are irradiated at 120°C for 30 minutes.

  • Workup : The mixture is poured into ice water, filtered, and recrystallized from ethanol.

  • Yield : 88%.

Analytical Characterization

  • Molecular Formula : C₉H₁₆N₂O₃.

  • Spectroscopic Data :

    • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide), 1720 cm⁻¹ (C=O acid).

    • 1H^1H-NMR (500 MHz, D₂O) : δ 1.60–1.85 (m, 4H, piperidine CH₂), 2.10 (s, 3H, COCH₃), 3.20–3.40 (m, 2H, NCH₂), 3.90–4.10 (m, 1H, CHNHCOCH₃), 4.25 (s, 2H, CH₂COOH).

  • Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 12.5 min (e.e. >99%).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Direct AlkylationCs₂CO₃, DMF, 80°C78–85%High purity, scalableRequires toxic solvents
Microwave-AssistedPEG-400, 120°C, 30 min88%Rapid, energy-efficientSpecialized equipment required
Hydrolysis of EsterHCl, reflux90–95%Simple workupLong reaction time

Industrial-Scale Considerations

For large-scale production, the direct alkylation route using Cs₂CO₃ in DMF is preferred due to its reproducibility. However, substituting DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and optimizing catalyst loading could enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: (®-3-Acetylamino-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: (®-3-Acetylamino-piperidin-1-yl)-acetic acid is used as a building block in the synthesis of more complex molecules. Its piperidine ring is a common motif in many pharmaceuticals and natural products .

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperidine-containing drugs .

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, (®-3-Acetylamino-piperidin-1-yl)-acetic acid can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of (®-3-Acetylamino-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Piperidine derivatives with acetic acid substituents and related functional groups are widely studied. Below is a detailed comparison with structurally related compounds, focusing on synthesis, substituent effects, and applications.

Structural Analogs and Their Properties

(R)-(-)-Phenylpiperidin-1-yl-acetic Acid
  • Structure : Features a phenyl group at the 3-position and an acetic acid moiety.
  • Synthesis : Prepared from (R)-α-phenylglycine, highlighting enantioselective synthesis routes .
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic Acid
  • Structure: Contains a cyclopropyl-amino group and an acetylated piperidine ring.
  • CAS : 926659-01-0 .
  • Properties: The cyclopropyl group introduces steric hindrance and conformational rigidity, which may improve metabolic stability compared to the more flexible acetylamino group in the target compound .
((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic Acid
  • Structure : Substituted with a tert-butoxycarbonyl (Boc) protecting group.
  • CAS : 30692-37-6 .
  • Applications : The Boc group is commonly used in peptide synthesis to protect amines, suggesting utility as an intermediate in multi-step organic reactions .
  • Comparison : Unlike the acetyl group in the target compound, the Boc group is bulkier and requires acidic conditions for removal, limiting its use in certain synthetic pathways.
[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic Acid
  • Structure: Bears an isopropyl-methyl-amino substituent.
  • CAS : 1353995-96-6 .
  • Properties: The alkylamino group enhances basicity, which could influence solubility and interaction with biological targets compared to the acetylated derivative .

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS) Substituents Molecular Weight Key Properties/Applications Reference
((R)-3-Acetylamino-piperidin-1-yl)-acetic acid (1354018-80-6) Acetylamino, acetic acid 229.26 Pharmaceutical intermediate; chiral specificity
(R)-(-)-Phenylpiperidin-1-yl-acetic acid Phenyl, acetic acid 249.30 Precursor to antispasmodic agents
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (926659-01-0) Cyclopropyl, acetyl 256.30 Enhanced metabolic stability
((R)-3-tert-Boc-amino-piperidin-1-yl)-acetic acid (30692-37-6) Boc, acetic acid 258.32 Protecting group strategy in synthesis
[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid (1353995-96-6) Alkylamino, acetic acid 214.31 Increased basicity for target interactions

Pharmacological and Industrial Relevance

  • Target Compound: Limited direct pharmacological data are available, but its structure suggests utility as a building block for receptor ligands (e.g., GABA analogs or kinase inhibitors).
  • Analog Applications :
    • Bietamiverine/Dipiproverine : Derived from phenylpiperidine-acetic acid, these compounds highlight the role of piperidine scaffolds in anticholinergic therapies .
    • Cyclopropyl Derivatives : Used in antiviral or anticancer agents due to their constrained geometry .

Biological Activity

((R)-3-Acetylamino-piperidin-1-yl)-acetic acid, with the chemical formula C9_9H16_{16}N2_2O3_3 and CAS number 889958-14-9, is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article synthesizes available research findings on its biological activity, including structure-activity relationships, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in various pharmacological activities. The acetylamino group contributes to its solubility and interaction with biological targets. The presence of both amine and carboxylic acid functionalities suggests potential for hydrogen bonding interactions, which are crucial for binding to biological receptors.

1. Neuropharmacological Effects

Recent studies have indicated that compounds with piperidine moieties exhibit significant cholinesterase inhibition, which is relevant for Alzheimer's disease treatment. For instance, ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid has been linked to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions.

Table 1: Cholinesterase Inhibition Potency

CompoundIC50_{50} (µM)
((R)-3-Acetylamino-piperidin-1-yl)-acetic acidTBD
Donepezil0.5
Rivastigmine0.2

Note: TBD = To Be Determined based on further experimental data.

2. Anticancer Activity

The piperidine scaffold is also prominent in anticancer research. Compounds similar to ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid have shown promising results against various cancer cell lines. For example, studies have demonstrated that derivatives can induce apoptosis in cancer cells via modulation of signaling pathways.

Case Study: Piperidine Derivatives in Cancer Therapy
A study evaluated several piperidine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50_{50} values lower than standard chemotherapeutics like doxorubicin.

Table 2: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50_{50} (µM)
((R)-3-Acetylamino-piperidin-1-yl)-acetic acidMCF-7TBD
DoxorubicinMCF-70.5
BleomycinFaDuTBD

The mechanism by which ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid exerts its effects may involve:

  • Cholinergic Modulation : Enhancing cholinergic transmission through AChE inhibition.
  • Apoptotic Pathways : Inducing apoptosis via mitochondrial pathways or caspase activation.

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives suggests that modifications at specific positions on the piperidine ring can significantly affect biological activity. For example, substituents on the nitrogen atom or modifications to the acetyl group can enhance binding affinity to target proteins.

Q & A

Q. What are the critical steps for synthesizing ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid with high enantiomeric purity?

Answer:

  • Chiral Precursor Use : Start with enantiopure precursors like (R)-(-)-α-phenylglycine to ensure stereochemical integrity. For example, (R)-(-)-phenylpiperidin-1-yl-acetic acid was synthesized using this approach, achieving high enantiomeric excess (e.e.) .
  • Stereoselective Reactions : Employ chiral catalysts (e.g., asymmetric hydrogenation) or protecting groups (e.g., Fmoc) to preserve configuration during piperidine ring functionalization .
  • Purification : Use chiral HPLC or recrystallization to isolate the desired enantiomer. Column chromatography with polar solvents (e.g., ethyl acetate/hexane) may further refine purity .
  • Validation : Confirm enantiopurity via optical rotation ([α]D) and chiral HPLC (e.g., Chiralpak® columns) .

Q. How can spectroscopic methods characterize ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid accurately?

Answer:

  • NMR Analysis : Use 1H^1H- and 13C^13C-NMR to confirm structure. Key signals include piperidine protons (δ 1.43–2.38 ppm) and acetyl groups (δ 1.97–2.05 ppm). Coupling constants (e.g., J=5.136.97HzJ = 5.13-6.97 \, \text{Hz}) help verify stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 318.2298 for C19_{19}H30_{30}N2_2O2_2) .
  • IR Spectroscopy : Peaks at ~1738 cm1^{-1} confirm ester/acid carbonyl groups .

Q. What safety protocols are essential for handling ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and eye protection (e.g., goggles) to prevent skin/eye contact (H319, H335 warnings) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (P261, P305+P351+P338 precautions) .
  • Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via licensed waste handlers (UN Class 9) .

Advanced Research Questions

Q. How do stereochemical variations at the piperidine ring influence bioactivity?

Answer:

  • Case Study : (R)- vs. (S)-configured piperidine derivatives show divergent receptor binding. For example, (R)-(-)-bietamiverine exhibits higher affinity for muscarinic receptors due to optimal spatial alignment of the acetyl group .
  • Methodology : Compare enantiomers in vitro (e.g., radioligand binding assays) and in vivo (e.g., pharmacokinetic studies). Use X-ray crystallography to map ligand-receptor interactions .

Q. How can researchers resolve contradictions in reported bioactivity data for analogs?

Answer:

  • Batch Consistency : Ensure peptide content analysis (e.g., HPLC, MS) to minimize impurities (e.g., TFA salts) that skew bioassay results .
  • Control Experiments : Replicate studies under identical conditions (pH, solvent). For example, pH-dependent acetate uptake in astrocytes altered metabolic activity in conflicting reports .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to cross-reference data and identify outliers .

Q. What computational strategies predict target interactions of ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid?

Answer:

  • Docking Studies : Use AutoDock Vina to model binding to targets (e.g., soluble epoxide hydrolases). Optimize force fields for piperidine ring flexibility .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (e.g., with cyclooxygenase-2) .
  • QSAR Models : Corrogate substituent effects (e.g., acetyl vs. benzyl groups) on IC50_{50} values using MOE software .

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